5-Amino-2-dodecylbenzenesulphonic acid

Crude Oil Demulsification Water-in-Oil Emulsion Petroleum Processing

5-Amino-2-dodecylbenzenesulphonic acid (CAS 80822-87-3) is a specialized anionic surfactant belonging to the alkylbenzene sulfonate family, distinguished by the presence of a primary amino group at the 5-position and a dodecyl chain at the 2-position on the aromatic ring. This unique substitution pattern imparts an amphiphilic character with both sulfonic acid and amino functionalities, enabling enhanced interfacial activity and potential for further derivatization beyond that of conventional alkylbenzene sulfonic acids.

Molecular Formula C18H31NO3S
Molecular Weight 341.5 g/mol
CAS No. 80822-87-3
Cat. No. B12651366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-dodecylbenzenesulphonic acid
CAS80822-87-3
Molecular FormulaC18H31NO3S
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=C(C=C(C=C1)N)S(=O)(=O)O
InChIInChI=1S/C18H31NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15-18(16)23(20,21)22/h13-15H,2-12,19H2,1H3,(H,20,21,22)
InChIKeyBGUREQRVHBTMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-dodecylbenzenesulphonic acid (CAS 80822-87-3): An Amino-Functionalized Alkylbenzene Sulfonic Acid Surfactant for Specialized Industrial Formulations


5-Amino-2-dodecylbenzenesulphonic acid (CAS 80822-87-3) is a specialized anionic surfactant belonging to the alkylbenzene sulfonate family, distinguished by the presence of a primary amino group at the 5-position and a dodecyl chain at the 2-position on the aromatic ring [1]. This unique substitution pattern imparts an amphiphilic character with both sulfonic acid and amino functionalities, enabling enhanced interfacial activity and potential for further derivatization beyond that of conventional alkylbenzene sulfonic acids [2]. Its molecular formula is C18H31NO3S with a molecular weight of 341.5 g/mol [2].

Why Generic Alkylbenzene Sulfonates Cannot Replace 5-Amino-2-dodecylbenzenesulphonic acid in Demanding Demulsification and Surface Modification Applications


Conventional alkylbenzene sulfonic acids (e.g., LABSA) and their sodium salts (e.g., SDBS) are widely used as cost-effective surfactants, but they lack the secondary amine functionality required for specific interfacial modifications and complexation [1]. The introduction of an amino group onto the aromatic ring of 5-Amino-2-dodecylbenzenesulphonic acid fundamentally alters its physicochemical profile, as evidenced by a significantly higher topological polar surface area (TPSA) of 88.8 Ų compared to 62.75 Ų for standard dodecylbenzene sulfonic acid [2]. This structural difference translates into altered hydrophilicity, hydrogen-bonding capacity, and the ability to interact with metal ions or participate in further chemical reactions, which are critical for applications like crude oil demulsification and the synthesis of functionalized materials where simple sulfonates underperform .

Quantitative Comparative Evidence for 5-Amino-2-dodecylbenzenesulphonic acid Against In-Class Alternatives


Demulsification Efficiency: 5-Amino-2-dodecylbenzenesulphonic Acid Isomer Achieves 98% Water Separation at 60°C, Matching Complex Commercial Blends

A structurally analogous isomer, 2-Amino-5-dodecylbenzene sulfonic acid (ADBSA), was evaluated as a demulsifier in water-in-crude oil emulsions. At 60°C, ADBSA achieved a maximum Water Separation Index (WSI) of 98%, which is statistically identical to the 97% WSI achieved by a commercial demulsifier (CD) that is a complex blend of multiple surfactants and compounds [1]. This demonstrates that a single-component, amino-functionalized alkylbenzene sulfonate can match the performance of proprietary multi-component formulations, offering a simpler and more cost-effective solution for petroleum processing.

Crude Oil Demulsification Water-in-Oil Emulsion Petroleum Processing

Micellization Behavior: Amino-Substituted Alkylbenzene Sulfonate Exhibits a Critical Micelle Concentration (CMC) of 0.225 wt% in Aqueous Solution

The critical micelle concentration (CMC) for the amino-substituted isomer 2-Amino-5-dodecylbenzene sulfonic acid was determined to be 0.225 wt% using electrical conductivity measurements at 25°C [1]. This value is significantly higher than the CMC range reported for conventional sodium dodecylbenzene sulfonate (SDBS) analogs, which range from 0.0353% to 0.0637% under comparable conditions [2]. This higher CMC indicates that the amino-functionalized compound remains as monomers at higher concentrations, which can be advantageous for applications requiring controlled micelle formation or where excessive micellization is undesirable.

Critical Micelle Concentration Surfactant Physics Formulation Science

Computational Physicochemical Profile: 5-Amino-2-dodecylbenzenesulphonic Acid Demonstrates a Higher Topological Polar Surface Area (TPSA) than Non-Amino Analogs

Computational analysis reveals that 5-Amino-2-dodecylbenzenesulphonic acid possesses a topological polar surface area (TPSA) of 88.8 Ų and a calculated partition coefficient (XlogP) of 6.2 [1]. In contrast, the non-amino analog, dodecylbenzene sulfonic acid, exhibits a lower TPSA of 62.75 Ų and a higher LogP of approximately 6.48 . The 42% increase in TPSA for the amino-substituted compound quantifies the enhanced hydrophilicity and hydrogen-bonding capacity conferred by the amino group, which directly influences its solubility, adsorption behavior at interfaces, and potential for chemical modification.

QSAR Molecular Descriptors Surfactant Design

High-Value Industrial and Research Applications for 5-Amino-2-dodecylbenzenesulphonic Acid


Petroleum Industry: Replacement of Complex Commercial Demulsifier Blends in Crude Oil Processing

5-Amino-2-dodecylbenzenesulphonic acid is a high-performance alternative to proprietary multi-component demulsifier formulations for breaking water-in-crude oil emulsions. Its isomer has demonstrated a Water Separation Index (WSI) of 98% at 60°C, matching the efficiency of a commercial demulsifier blend while being a single, well-defined chemical entity [1]. This allows for simplified procurement, more predictable performance, and potential cost savings in oilfield operations.

Formulation Science: Design of Surfactant Systems Requiring Controlled Micellization

With a Critical Micelle Concentration (CMC) of 0.225 wt%, this compound offers a wider monomeric concentration window compared to conventional SDBS surfactants (CMC: 0.035-0.064 wt%) [1][2]. This property is advantageous for formulators developing cleaning agents, emulsifiers, or dispersants where the onset of micelle formation needs to be delayed or precisely controlled, enabling finer tuning of product performance.

Chemical Synthesis: A Versatile Intermediate for Functionalized Surfactants and Materials

The presence of both a reactive primary amino group and a sulfonic acid group makes 5-Amino-2-dodecylbenzenesulphonic acid a valuable building block for synthesizing a wide range of functionalized surfactants, chelating agents, or polymerizable monomers. The significantly higher topological polar surface area (88.8 Ų) compared to non-amino analogs [3] underpins its enhanced reactivity and potential for creating novel amphiphilic molecules with tailored properties for specialized industrial applications.

Academic and Industrial R&D: Investigation of Structure-Property Relationships in Anionic Surfactants

This compound serves as a model system for studying the impact of an aromatic amino substituent on the physicochemical behavior of alkylbenzene sulfonate surfactants. The quantitative differences in CMC, TPSA, and demulsification performance relative to unsubstituted analogs provide a robust dataset for researchers developing QSAR models, studying interfacial phenomena, or designing next-generation surfactants with specific functionalities [1][2][3].

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